molecular formula C10H15NO2S B13032568 (1S)-1-(4-methanesulfonylphenyl)propan-1-amine

(1S)-1-(4-methanesulfonylphenyl)propan-1-amine

Cat. No.: B13032568
M. Wt: 213.30 g/mol
InChI Key: ZIZSARFJVCTMPK-JTQLQIEISA-N
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Description

(S)-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is a chiral amine compound with a methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with a methylsulfonyl group.

    Chiral Amine Introduction: The chiral amine is introduced through a series of reactions, including reductive amination or asymmetric synthesis.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of (S)-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: De-methylsulfonylated amine.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(S)-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL: The enantiomer of the compound with different stereochemistry.

    1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINE: The non-chiral version without the hydrochloride salt.

Uniqueness

(S)-1-(4-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is unique due to its chiral nature and the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from its enantiomer and non-chiral counterparts.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

(1S)-1-(4-methylsulfonylphenyl)propan-1-amine

InChI

InChI=1S/C10H15NO2S/c1-3-10(11)8-4-6-9(7-5-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1

InChI Key

ZIZSARFJVCTMPK-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

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